molecular formula C8H8BrClO2S B2716605 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride CAS No. 1581266-79-6

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B2716605
CAS No.: 1581266-79-6
M. Wt: 283.56
InChI Key: YPTASDADIMSQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is an organic compound . It is typically used as a reagent in organic synthesis .


Synthesis Analysis

This compound can be synthesized through a sulfonyl chlorination reaction on 4-bromo-2,6-dimethylphenol .


Molecular Structure Analysis

The molecular weight of this compound is 283.57 . Its IUPAC name is 3-bromo-4,5-dimethylbenzenesulfonyl chloride and its InChI code is 1S/C8H8BrClO2S/c1-5-3-7 (13 (10,11)12)4-8 (9)6 (5)2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

This compound appears as a colorless to pale yellow liquid . It is soluble in organic solvents .

Scientific Research Applications

Synthesis of Sulfonated Derivatives

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride plays a crucial role in the synthesis of various sulfonated derivatives. For instance, the synthesis of sulfonated derivatives of 4-amino-1,3-dimethylbenzene and 2-amino-1,3-dimethylbenzene involves direct sulfonation, yielding compounds with significant industrial and research applications (Courtin, Tobel, & Doswald, 1978).

Multi-Coupling Reagent

This chemical also serves as a multi-coupling reagent. For example, 3-bromo-2-(tert-butylsulfonyl)-1-propene, which reacts with various electrophiles to yield unsaturated sulfones, demonstrates the versatility and effectiveness of bromo-sulfonyl derivatives in synthetic chemistry (Auvray, Knochel, & Normant, 1985).

In Sulfonamide-Derived Compounds

Sulfonamide-derived compounds, including those with this compound, have been synthesized and evaluated for their biological activities. Their applications extend to areas like antibacterial, antifungal, and cytotoxic activities, showcasing the compound's potential in pharmaceutical and biomedical research (Chohan & Shad, 2011).

Chromatographic Studies

The compound's derivatives, such as 3-bromo-5-cyanobenzenesulfonamide, have been used in gas-liquid chromatographic studies, indicating its utility in analytical chemistry for substance detection and quantification (Vandenheuvel & Gruber, 1975).

In Silico Study and Therapeutic Agents

In silico studies have been conducted on derivatives of this compound to evaluate their potential as therapeutic agents. This indicates the compound's significance in the development of new medications, particularly in the preclinical testing phase (Hussain et al., 2017).

Supramolecular Polymer Chemistry

The compound has applications in supramolecular polymer chemistry, particularly in the design, synthesis, characterization, and study of self-assembled dendrimers. This reflects its importance in the field of polymer science and materials engineering (Zeng et al., 2002).

Safety and Hazards

This compound can cause severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If swallowed, one should rinse the mouth and avoid inducing vomiting . If it comes into contact with the skin or hair, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Properties

IUPAC Name

4-bromo-3,5-dimethylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTASDADIMSQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.